molecular formula C10H7NOS B6207514 3-phenyl-1,2-thiazole-4-carbaldehyde CAS No. 2731011-17-7

3-phenyl-1,2-thiazole-4-carbaldehyde

Cat. No.: B6207514
CAS No.: 2731011-17-7
M. Wt: 189.2
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Description

3-Phenyl-1,2-thiazole-4-carbaldehyde is an organic compound featuring a thiazole ring substituted with a phenyl group and an aldehyde functional group. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. The presence of the phenyl group and the aldehyde functional group imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses and applications.

Properties

CAS No.

2731011-17-7

Molecular Formula

C10H7NOS

Molecular Weight

189.2

Purity

95

Origin of Product

United States

Preparation Methods

Key Variables:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates.

  • Base selection : Potassium carbonate outperforms sodium hydroxide in minimizing side reactions (e.g., hydrolysis of the aldehyde group).

Table 1: Cyclocondensation Optimization

VariableOptimal ConditionYield Improvement
SolventEthanolBaseline (68%)
Temperature80°C+12% vs. 60°C
Stoichiometry (1:1.2)Thioamide excess+9%

Vilsmeier-Haack Formylation

Direct formylation of preformed thiazoles provides a streamlined route. The Vilsmeier reagent (POCl₃/DMF) selectively introduces the aldehyde group at the 4-position of 3-phenyl-1,2-thiazole. A typical procedure involves:

  • Cooling DMF (2.5 eq) and POCl₃ (1.2 eq) to 0°C.

  • Adding 3-phenyl-1,2-thiazole (1 eq) dropwise.

  • Refluxing at 90°C for 3 hours.

  • Quenching with ice-water and extracting with dichloromethane.

This method achieves 74% yield with >95% purity (HPLC), though it requires rigorous moisture control to prevent reagent decomposition.

Oxidation of Hydroxymethyl Precursors

TEMPO-mediated oxidation offers a mild alternative for aldehyde installation. 3-Phenyl-1,2-thiazole-4-methanol is oxidized using NaOCl (12.5% w/v) and catalytic TEMPO (0.5 mol%) in dichloromethane at 0–5°C.

Critical Parameters :

  • pH control : Sodium bicarbonate maintains pH 8–9, preventing over-oxidation to carboxylic acids.

  • Reaction monitoring : HPLC tracks aldehyde formation (retention time: 6.2 min) versus starting material (8.7 min).

Table 2: Oxidation Efficiency

Oxidizing AgentTemperatureTime (h)Yield
NaOCl/TEMPO0–5°C289%
KMnO₄25°C642%
CrO₃40°C461%

Cross-Coupling Functionalization

Late-stage functionalization via Suzuki-Miyaura coupling enables diversification. Bromination of 1,2-thiazole-4-carbaldehyde at the 3-position, followed by palladium-catalyzed coupling with phenylboronic acid, affords the target compound.

Protocol Highlights :

  • Bromination : NBS (1.1 eq) in CCl₄ at 75°C (82% yield).

  • Coupling : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), toluene/water (3:1), 90°C, 12 hours (76% yield).

Solid-Phase Synthesis for High-Throughput Production

Immobilized substrates on Wang resin allow iterative synthesis. Key steps:

  • Resin-bound thioamide preparation.

  • Cyclocondensation with α-bromophenylacetone.

  • Cleavage with TFA/CH₂Cl₂ (1:9) to release the aldehyde.

This method achieves 65% overall yield with <2% impurity levels, ideal for combinatorial libraries.

Biocatalytic Approaches

Recent advances employ transaminases to convert 3-phenyl-1,2-thiazole-4-ketones to aldehydes. Aspergillus oryzae transaminase (AoTA-103) demonstrates 91% conversion in phosphate buffer (pH 7.5) with pyridoxal phosphate (0.1 mM) at 30°C.

Advantages :

  • Avoids harsh reagents.

  • Enantioselectivity (up to 98% ee) for chiral derivatives.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1,2-thiazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, due to the electron-donating effect of the phenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.

Major Products Formed:

    Oxidation: 3-phenyl-1,2-thiazole-4-carboxylic acid.

    Reduction: 3-phenyl-1,2-thiazole-4-methanol.

    Substitution: Various substituted thiazoles depending on the electrophile used.

Scientific Research Applications

3-phenyl-1,2-thiazole-4-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenyl-1,2-thiazole-4-carbaldehyde and its derivatives often involves interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites of enzymes or receptors. This binding can modulate the activity of the target, leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-phenyl-1,3-thiazole-4-carbaldehyde
  • 4-phenyl-1,2-thiazole-3-carbaldehyde
  • 5-phenyl-1,2-thiazole-4-carbaldehyde

Comparison: 3-phenyl-1,2-thiazole-4-carbaldehyde is unique due to the specific positioning of the phenyl group and the aldehyde functional group on the thiazole ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different biological activities and chemical properties, making it a distinct and valuable compound in research and industrial applications .

Q & A

Q. Methodological Table :

Method Conditions Yield Key Variables
CyclocondensationEthanol, NaOH, reflux, 6–8 hrs~60–75%Solvent polarity, catalyst choice
Acid-catalyzed refluxGlacial acetic acid, ethanol, 4 hrs~50–65%Reaction time, temperature control

Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Basic Research Question

  • NMR : 1^1H and 13^{13}C NMR confirm aldehyde proton (~9.8–10.2 ppm) and thiazole ring protons (6.8–8.5 ppm).
  • X-ray Crystallography : Use SHELXL for refinement . Validate structures using tools like PLATON to check for twinning or disorder .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+).

How can researchers resolve contradictions in crystallographic data during structure refinement?

Advanced Research Question
Discrepancies in thermal parameters or bond lengths may arise from disordered solvent molecules or twinning. Strategies include:

  • SHELXL Refinement : Apply TWIN/BASF commands for twinned data .
  • Validation Tools : Use checkCIF/PLATON to identify outliers (e.g., unusual bond angles) .
  • High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts.

What mechanistic pathways explain unexpected byproducts in thiazole synthesis?

Advanced Research Question
Byproducts like oxiranes may form via side reactions during thermolysis. For instance, 3-phenyl-1,2-oxastibetane decomposes to oxirane under specific conditions, suggesting competing ring-opening pathways . To mitigate:

  • Kinetic Studies : Monitor reaction progress using in-situ FTIR or GC-MS.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states for competing pathways.

How can the bioactivity of this compound be evaluated in antimicrobial studies?

Basic Research Question

  • MTT Assay : Assess cytotoxicity against bacterial/fungal strains (e.g., E. coli, C. albicans) .
  • Enzyme Inhibition : Test inhibition of bacterial FabH or fungal CYP51 via fluorescence-based assays.
  • Structural Analogs : Compare with 2-(4-chlorophenoxymethyl)thiazole-4-carbaldehyde, which shows antimicrobial activity via membrane disruption .

What strategies are effective for designing metal complexes using this compound derivatives?

Advanced Research Question

  • Ligand Design : Modify the aldehyde group to form Schiff bases with amines (e.g., hydrazine), enabling coordination with Cu(II) or Ni(II) .
  • Spectroscopic Analysis : Use UV-Vis (d-d transitions) and EPR to confirm metal-ligand binding.
  • Bioactivity Enhancement : Test metal complexes for improved antifungal/antioxidant activity compared to free ligands.

How do electronic effects of substituents influence the reactivity of the thiazole ring?

Advanced Research Question

  • Hammett Studies : Correlate substituent σ-values with reaction rates (e.g., nucleophilic substitution at C4).
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites.
  • Comparative Synthesis : Compare 3-phenyl vs. 4-fluorophenyl derivatives (lower electron density enhances aldehyde reactivity) .

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